15(R)-Prostaglandine F2alpha

Vue d'ensemble

Description

15R-PGF2alpha is a prostanoid.

Applications De Recherche Scientifique

Biologie de la reproduction

La 15®-Prostaglandine F2alpha a été étudiée pour ses effets sur la fertilité et la reproduction. Elle a montré qu'elle ne possédait que 25 % de la puissance de la PGF2alpha dans des études d'antifertilité chez le hamster, ce qui pourrait être dû à une affinité réduite pour les récepteurs FP .

Recherche cardiovasculaire

Ce composé favorise l'expression de c-fos, du facteur natriurétique auriculaire (ANF) et de l'actine alpha-squelettique dans les cardiomyocytes et induit une hypertrophie des cardiomyocytes in vitro et une croissance cardiaque chez le rat .

Mécanisme D'action

Target of Action

It’s known that prostaglandins generally interact with specific prostaglandin receptors, which are part of the g-protein-coupled receptor (gpcr) family . These receptors play a crucial role in various physiological processes, including inflammation, immune responses, and regulation of blood flow .

Mode of Action

The exact mode of action of 15®-Prostaglandin F2alpha is not directly available from the search results. Prostaglandins typically exert their effects by binding to their specific receptors, triggering a cascade of intracellular events. This can lead to changes in the levels of cyclic AMP or calcium ions within the cell, influencing various cellular functions .

Biochemical Pathways

They function as local hormones, modulating the activity of various enzymes and signaling pathways within cells .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how a compound is processed in the body, which can influence its bioavailability and therapeutic effects .

Result of Action

The effects of prostaglandins at the cellular level can include changes in cell proliferation, differentiation, and apoptosis, depending on the specific type of prostaglandin and the cellular context .

Action Environment

Activité Biologique

15(R)-Prostaglandin F2alpha (15(R)-PGF2α) is a biologically active compound belonging to the prostaglandin family, which plays significant roles in various physiological and pathological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant case studies.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid, functioning as local hormones that mediate a wide range of biological functions including inflammation, smooth muscle contraction, and regulation of blood flow. Among these, PGF2α is particularly notable for its involvement in reproductive physiology, cardiovascular health, and inflammatory responses.

15(R)-PGF2α primarily exerts its effects through the FP receptor , a G-protein coupled receptor (GPCR). Activation of this receptor initiates intracellular signaling cascades that influence various cellular functions:

- Calcium Mobilization : Binding of 15(R)-PGF2α to the FP receptor stimulates phospholipase C, leading to increased intracellular calcium levels via inositol trisphosphate (IP3) and diacylglycerol (DAG) pathways .

- Gene Expression Modulation : It regulates the expression of genes involved in inflammation and cell proliferation, such as COX-2 and vascular endothelial growth factor (VEGF) .

- Smooth Muscle Contraction : 15(R)-PGF2α induces contraction in various smooth muscle tissues, including uterine and vascular smooth muscles, thereby playing a role in labor induction and blood pressure regulation .

Biological Activities

The biological activities of 15(R)-PGF2α can be categorized into several key areas:

1. Reproductive Health

- Luteolysis : 15(R)-PGF2α is crucial for luteolysis, the process leading to the regression of the corpus luteum in mammals. This is essential for the menstrual cycle and fertility .

- Labor Induction : Clinically, it is used to induce labor due to its ability to stimulate uterine contractions .

2. Cardiovascular Effects

- Blood Pressure Regulation : Research indicates that FP receptor activation can lead to vasoconstriction and increased blood pressure. In animal models, deletion of FP receptors resulted in significantly lower blood pressure levels .

- Cardiac Hypertrophy : In cardiac myocytes, 15(R)-PGF2α has been shown to promote hypertrophy through signaling pathways involving early growth response protein 1 (Egr-1) and Ca²⁺ handling proteins .

3. Inflammation and Immune Response

- Neutrophil Chemotaxis : Studies have demonstrated that 15(R)-PGF2α enhances neutrophil migration through CXCL1 signaling in endometrial adenocarcinoma models, suggesting a role in modulating inflammatory responses .

- Tissue Repair : It mediates muscle regeneration post-injury by promoting protein synthesis and satellite cell activity .

Data Table: Biological Activities of 15(R)-Prostaglandin F2alpha

Case Study 1: Role in Endometrial Adenocarcinoma

A study explored the effects of PGF2α on endometrial adenocarcinoma cells. Treatment with PGF2α led to increased expression of CXCL1 and enhanced neutrophil infiltration into tumors. This suggests that PGF2α may influence tumor microenvironments by modulating immune cell activity .

Case Study 2: Impact on Cardiac Function

Research involving rat models indicated that administration of PGF2α resulted in altered calcium handling in cardiomyocytes, contributing to cardiac hypertrophy. The study highlighted the potential for targeting PGF2α pathways in managing cardiac remodeling following ischemic events .

Propriétés

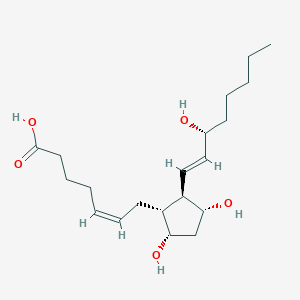

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-CKXCCYAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347941 | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37658-84-7 | |

| Record name | 15-Epiprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037658847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPIPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB83QL2WR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.